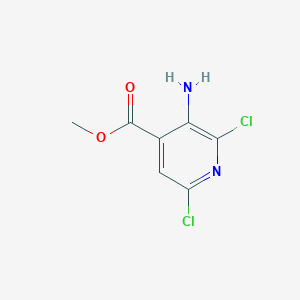

Methyl 3-Amino-2,6-dichloroisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-4(8)11-6(9)5(3)10/h2H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJUPJNQONPAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232111 | |

| Record name | Methyl 3-amino-2,6-dichloro-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883107-62-8 | |

| Record name | Methyl 3-amino-2,6-dichloro-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883107-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2,6-dichloro-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-Amino-2,6-dichloroisonicotinate

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Methyl 3-Amino-2,6-dichloroisonicotinate, a key building block in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the chemical principles and strategic decisions underpinning the synthesis.

Introduction and Strategic Overview

This compound is a highly functionalized pyridine derivative. Its synthesis requires careful strategic planning to ensure the correct regiochemical installation of the amino and chloro substituents on the isonicotinate core. The pathway detailed herein is a multi-step process commencing from a readily accessible starting material, 2,6-dichloroisonicotinic acid.

The chosen synthetic strategy hinges on a sequence of classical and reliable organic transformations:

-

Electrophilic Nitration: To introduce a nitrogen-containing functional group at the C3 position.

-

Chemoselective Reduction: To convert the nitro group into the desired primary amine.

-

Esterification: To convert the carboxylic acid to its corresponding methyl ester.

This approach is advantageous due to the well-established nature of these reactions and the commercial availability of the necessary reagents.

Visualizing the Synthesis Pathway

The overall synthetic workflow is depicted below, illustrating the transformation from the starting material to the final product.

Caption: A three-step synthesis of this compound.

Detailed Synthesis Protocol

Optional Starting Material Synthesis: 2,6-Dichloroisonicotinic Acid

Experimental Protocol:

-

Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).[1][2]

-

Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.[1][2]

-

After cooling to room temperature, slowly pour the mixture into crushed ice (150 g).[1][2]

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[1][2]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[1][2]

| Parameter | Value | Reference |

| Starting Material | Citrazinic Acid | [1][2] |

| Yield | ~89% | [1] |

| Purity | Characterized by ¹H NMR | [1] |

Step 1: Nitration of 2,6-Dichloroisonicotinic Acid

Causality Behind Experimental Choices: The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the two chloro substituents. Therefore, harsh nitrating conditions, specifically a mixture of concentrated nitric and sulfuric acids (mixed acid), are necessary to generate the highly electrophilic nitronium ion (NO₂⁺) required for the reaction to proceed.[3][4]

Experimental Protocol (Adapted from a similar reaction[5]):

-

To a flask containing concentrated sulfuric acid, cool the acid to 0-5°C in an ice bath.

-

Slowly add 2,6-dichloroisonicotinic acid in portions, ensuring the temperature remains below 10°C.

-

Once the acid has dissolved, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-50°C) for several hours, monitoring the reaction progress by TLC or HPLC.[5]

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, 2,6-dichloro-3-nitroisonicotinic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 2,6-Dichloro-3-nitroisonicotinic Acid

Causality Behind Experimental Choices: The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is often a preferred method due to its high efficiency and the clean nature of the workup, as the byproducts are gaseous.[6] However, other methods like using iron in acetic acid can also be effective and are sometimes chosen for their cost-effectiveness and tolerance of certain functional groups.[6]

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 2,6-dichloro-3-nitroisonicotinic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

-

Stir the reaction at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-amino-2,6-dichloroisonicotinic acid.

| Parameter | Value | Reference |

| Reducing Agent | H₂ with 10% Pd/C | [6] |

| Solvent | Ethanol or Ethyl Acetate | |

| Pressure | 1-4 atm |

Step 3: Esterification of 3-Amino-2,6-dichloroisonicotinic Acid

Causality Behind Experimental Choices: Fischer esterification is a straightforward and acid-catalyzed method to convert a carboxylic acid into its corresponding ester.[7] Using an excess of the alcohol (methanol in this case) drives the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the nucleophilic attack by methanol.[7]

Experimental Protocol (Fischer Esterification):

-

Suspend 3-amino-2,6-dichloroisonicotinic acid in an excess of methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. The choice of well-understood reactions ensures a high degree of success and the provided rationale for each step allows for informed troubleshooting and optimization. This guide serves as a foundational document for any research or development program requiring this valuable chemical intermediate.

References

- 1. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]

- 5. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Deep Dive into the NMR Spectral Signatures of Methyl 3-Amino-2,6-dichloroisonicotinate: A Theoretical and Practical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-Amino-2,6-dichloroisonicotinate, a key building block in contemporary drug discovery. In the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy and empirical data from analogous substituted pyridines to construct a detailed theoretical framework for its spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a predictive analysis but also a robust experimental protocol for the acquisition of high-fidelity NMR data. Our aim is to equip scientists with the foundational knowledge required to confidently identify and characterize this important molecule, thereby accelerating research and development timelines.

Introduction: The Structural Significance of this compound and the Power of NMR

This compound is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (chloro and methyl carboxylate) groups, makes it a valuable scaffold in medicinal chemistry. The precise elucidation of its structure is paramount for ensuring the integrity of subsequent synthetic transformations and the ultimate biological efficacy of the final compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1][2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[1] For drug development professionals, NMR is not just a characterization technique; it is a critical component of the quality control and lead optimization processes, ensuring the identity and purity of synthesized compounds.[2][3]

This guide will first present a detailed theoretical prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. Subsequently, a standardized experimental protocol for acquiring these spectra will be outlined, providing a practical workflow for researchers.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting distinct signals for the aromatic proton, the amine protons, and the methyl ester protons. The chemical shifts are estimated based on the known values for pyridine and the influence of the various substituents, as extrapolated from data on similar compounds such as aminopyridines, chloropyridines, and methyl isonicotinate.

dot graph "Methyl_3_Amino_2_6_dichloroisonicotinate_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

}

Caption: Molecular structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H5 | 7.5 - 7.8 | Singlet | 1H | The sole aromatic proton is deshielded by the adjacent electronegative chlorine atom and the pyridine nitrogen. Its chemical shift is anticipated to be in the downfield region typical for protons on electron-deficient aromatic rings. The absence of adjacent protons results in a singlet. |

| NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is expected due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. |

| OCH₃ | 3.9 - 4.1 | Singlet | 3H | The methyl protons of the ester group are in a predictable chemical environment. The signal will be a sharp singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal, and its chemical shift is highly sensitive to its electronic environment. The predicted chemical shifts are based on the known values for pyridine and the additive effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | 164 - 168 | The carbonyl carbon of the methyl ester group is expected in the typical downfield region for ester carbonyls. |

| C2 | 148 - 152 | This carbon is attached to a chlorine atom and is adjacent to the ring nitrogen, leading to a significant downfield shift. |

| C6 | 147 - 151 | Similar to C2, this carbon is bonded to a chlorine atom and is adjacent to the ring nitrogen, resulting in a downfield chemical shift. |

| C4 | 140 - 145 | The attachment of the electron-withdrawing methyl carboxylate group causes a downfield shift for this carbon. |

| C3 | 135 - 140 | The amino group is electron-donating through resonance, which would typically cause an upfield shift. However, the proximity of two electron-withdrawing chloro groups and the ester group will likely result in a net downfield position. |

| C5 | 115 - 120 | This carbon is expected to be the most upfield of the aromatic carbons, influenced by the electron-donating amino group at the meta position and shielded relative to the other substituted carbons. |

| OCH₃ | 52 - 55 | The methyl carbon of the ester group will appear in the characteristic region for such functional groups. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental workflow is recommended.

dot digraph "NMR_Acquisition_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];

}

Caption: Recommended workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally similar compounds, we have predicted the key spectral features of this important synthetic intermediate. The provided rationale for these predictions, coupled with a detailed experimental protocol, offers a valuable resource for researchers in the field of drug discovery and development. The ability to accurately predict and interpret NMR spectra is a cornerstone of modern chemical research, enabling the rapid and confident structural verification of novel compounds.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 3-Amino-2,6-dichloroisonicotinate

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of pharmaceutical intermediates is paramount.[1][2][3] Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular elucidation.[2][3] This guide provides an in-depth technical exploration of the mass spectrometric behavior of Methyl 3-Amino-2,6-dichloroisonicotinate (CAS No: 458543-81-2), a key building block in the synthesis of various pharmaceutical agents.[4][5] With a molecular formula of C7H6Cl2N2O2 and a molecular weight of approximately 221.04 g/mol , this dichlorinated pyridine derivative presents a distinct and informative fragmentation pattern that, when expertly interpreted, serves as a definitive analytical signature.[4][5][6]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the analytical choices, providing a robust framework for developing and validating methods for this and structurally related compounds.

Section 1: Core Principles for Analyzing Dichlorinated Pyridines

A successful mass spectrometry analysis begins not at the instrument, but with a foundational understanding of the analyte's chemical nature. The structure of this compound dictates its behavior within the mass spectrometer, from ionization to fragmentation.

Predicted Ionization Behavior

Electrospray ionization (ESI) is the technique of choice for this class of molecule due to its "soft" ionization nature, which typically preserves the molecular ion.[7] Given the presence of a basic amino group, this compound is readily protonated. Therefore, analysis in positive ion mode is the logical starting point. We anticipate the dominant ion in a full scan mass spectrum to be the protonated molecule, [M+H]+.

The Definitive Isotopic Signature of Two Chlorine Atoms

A key identifying feature of this molecule is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[8][9][10] For a molecule containing two chlorine atoms, this results in a highly characteristic isotopic pattern for the molecular ion cluster:

-

M peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Contains two ³⁷Cl atoms.

The theoretical relative intensity ratio of these M, M+2, and M+4 peaks is approximately 9:6:1 .[9][11] This distinctive pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule or any of its fragments.[11]

Section 2: A Validated Experimental Workflow

The following protocols are designed to be a self-validating system, where the combination of chromatographic retention, accurate mass, isotopic pattern, and fragmentation data provides unambiguous identification.

Sample and Mobile Phase Preparation

Cleanliness and compatibility are critical for high-quality MS data.[12][13] Contaminants can suppress the analyte signal or damage the instrument.[13][14]

Protocol:

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[12]

-

Mobile Phases: Use LC-MS grade solvents.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, well-separated from any impurities.[16][17] A standard C18 column is a good starting point for a molecule of this polarity.[15]

| LC Parameter | Value | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power for small molecules. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Injection Volume | 2 µL | Minimizes peak broadening while providing sufficient analyte. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Gradient | 5% B to 95% B in 5 min | A standard generic gradient for screening.[15] |

| MS Parameter | Value | Rationale |

| Ionization Mode | ESI Positive | The amino group is readily protonated. |

| Scan Range | 50 - 400 m/z | Covers the expected molecular ion and fragments. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Gas Temp. | 325 °C | Facilitates solvent evaporation. |

| Gas Flow | 10 L/min | Assists in desolvation of ions. |

Experimental Workflow Diagram

Caption: A streamlined workflow from sample preparation to data validation.

Section 3: Data Interpretation and Structural Confirmation

Full Scan MS: Identifying the Molecular Ion

In the full scan spectrum, the primary task is to locate the protonated molecular ion, [M+H]⁺. With a molecular weight of 221.04, we expect to see a cluster of peaks centered around m/z 222.

Table 1: Predicted Isotopic Pattern for [C₇H₇Cl₂N₂O₂]⁺

| Ion | Isotopic Composition | Calculated m/z | Expected Relative Abundance |

| [M+H]⁺ | ¹²C₇¹H₇³⁵Cl₂¹⁴N₂¹⁶O₂ | 221.9888 | 100% (Base Peak of Cluster) |

| [M+2+H]⁺ | ¹²C₇¹H₇³⁵Cl³⁷Cl¹⁴N₂¹⁶O₂ | 223.9859 | ~65% |

| [M+4+H]⁺ | ¹²C₇¹H₇³⁷Cl₂¹⁴N₂¹⁶O₂ | 225.9829 | ~10% |

Note: The observed ratio in an experimental setup may vary slightly from the theoretical 9:6:1 due to instrument resolution and signal intensity.

The confirmation of this specific isotopic cluster provides extremely high confidence that the detected ion corresponds to a dichlorinated compound with the correct molecular formula.

MS/MS Analysis: Unveiling the Structure through Fragmentation

To confirm the molecule's structure, we employ tandem mass spectrometry (MS/MS).[1] This involves isolating the precursor ion ([M+H]⁺ at m/z 222) and fragmenting it using Collision-Induced Dissociation (CID).[18][19][20] In CID, the ion's kinetic energy is converted into internal energy through collisions with an inert gas (like nitrogen or argon), causing the weakest bonds to break.[18][21][22]

Predicted Fragmentation Pathways: The structure of this compound suggests several likely fragmentation pathways initiated by the protonation at the amino group or pyridine nitrogen.

-

Loss of Methanol (-CH₃OH, 32 Da): A common fragmentation for methyl esters is the neutral loss of methanol. This would result in a fragment ion at m/z 190.

-

Loss of a Chlorine Radical (-Cl•, 35/37 Da): The cleavage of a carbon-chlorine bond can occur, leading to a fragment at m/z 187.[23] This fragment would still contain one chlorine atom and should exhibit an M/M+2 pattern with a ~3:1 ratio.

-

Loss of the Methoxy Radical (-•OCH₃, 31 Da): Cleavage of the ester can result in the loss of a methoxy radical, producing a fragment at m/z 191.

-

Loss of Carbon Monoxide (-CO, 28 Da): Following the loss of the methoxy radical, the resulting acylium ion can lose carbon monoxide, a common fragmentation pathway for aromatic carbonyls.[24] This would lead to a fragment at m/z 163.

Proposed Fragmentation Diagram

Caption: Key fragmentation pathways for protonated this compound.

By analyzing the masses of the resulting product ions and their respective isotopic patterns, each piece of the molecular puzzle can be put together, confirming the connectivity of the atoms and validating the structure of the parent compound.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to create a robust and self-validating analytical method. The inherent properties of the molecule—its basicity and, most importantly, its dichlorinated nature—provide a unique and easily identifiable signature. By combining logical LC-MS method development with a detailed interpretation of both the molecular ion's isotopic pattern and its CID fragmentation products, researchers can achieve unambiguous structural confirmation. This guide provides the foundational knowledge and practical protocols necessary for scientists in the pharmaceutical field to confidently analyze this and other halogenated intermediates, ensuring the integrity and quality of their drug development pipeline.

References

- 1. preprints.org [preprints.org]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]

- 4. calpaclab.com [calpaclab.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound | CAS#:883107-62-8 | Chemsrc [chemsrc.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 11. benchchem.com [benchchem.com]

- 12. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 13. organomation.com [organomation.com]

- 14. insights.allumiqs.com [insights.allumiqs.com]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 19. longdom.org [longdom.org]

- 20. grokipedia.com [grokipedia.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 23. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. whitman.edu [whitman.edu]

Navigating the Solubility Landscape of Methyl 3-Amino-2,6-dichloroisonicotinate: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like Methyl 3-Amino-2,6-dichloroisonicotinate, understanding its solubility profile in a range of organic solvents is a critical prerequisite for:

-

Reaction Optimization: Selecting appropriate solvents for its synthesis and subsequent reactions is crucial for achieving optimal yields and purity.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for effective purification through techniques like recrystallization.

-

Formulation Development: For its potential use in drug discovery, formulating the compound into a suitable delivery system necessitates precise solubility data.

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in solvents like dimethyl sulfoxide (DMSO). Knowledge of solubility is essential to prevent precipitation and ensure accurate biological data.

Currently, there is a notable absence of published quantitative or qualitative solubility data for this compound in common organic solvents. This guide aims to empower researchers by providing the theoretical and practical tools to bridge this information gap.

Physicochemical Properties of this compound

Before delving into solubility, it is essential to understand the key physicochemical properties of the target compound. These properties provide clues to its expected behavior in different solvent environments.

| Property | Value | Source |

| Chemical Formula | C₇H₆Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 221.04 g/mol | [1] |

| CAS Number | 883107-62-8 | [3] |

| Boiling Point (Predicted) | 361.5 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.506 g/cm³ | [3] |

Theoretical Solubility Profile: A Predictive Analysis

In the absence of experimental data, a qualitative prediction of solubility can be made by analyzing the molecular structure of this compound based on the "like dissolves like" principle.

The molecule possesses several key functional groups that influence its polarity and hydrogen bonding capabilities:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to its polarity.

-

Amino Group (-NH₂): Capable of acting as a hydrogen bond donor.

-

Ester Group (-COOCH₃): Contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor.

-

Chloro Groups (-Cl): Two electron-withdrawing chlorine atoms that increase the molecule's polarity and can participate in weaker dipole-dipole interactions.

Based on this structure, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) , which can effectively solvate the polar functional groups.

-

Moderate to Good Solubility: Likely in polar protic solvents like methanol and ethanol , where hydrogen bonding between the solvent and the amino and ester groups can occur. Solubility may decrease with increasing alkyl chain length of the alcohol (e.g., isopropanol, butanol).

-

Moderate Solubility: Possible in moderately polar solvents like acetone and ethyl acetate , which can engage in dipole-dipole interactions.

-

Low to Insoluble: Expected in nonpolar solvents such as hexane , toluene , and diethyl ether , as the overall polarity of the molecule is too high to be effectively solvated by these solvents.

Caption: Predicted solubility of this compound in various organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a solid in a liquid is the isothermal shake-flask method . This method involves equilibrating an excess of the solid with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solid is then measured.[4]

Materials and Equipment

-

This compound (high purity, >95%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following protocol outlines the steps for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of the Sample:

-

Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that the solution reaches saturation. A good starting point is to add enough solid so that a visible amount remains undissolved after equilibration.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to ensure complete sedimentation of the solid particles.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean, pre-weighed vial. This step is critical to remove any fine, undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution by a validated HPLC method. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) and UV detection at an appropriate wavelength is a common approach.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Always report the temperature at which the solubility was determined.

-

Conclusion and Future Directions

While direct experimental data on the solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for researchers to address this knowledge gap. By combining a theoretical understanding of its molecular structure with a rigorous experimental protocol, scientists can accurately determine its solubility profile. This information is invaluable for advancing research involving this compound, from optimizing its synthesis to developing it for potential applications in the pharmaceutical and agrochemical industries. It is highly recommended that researchers who determine the solubility of this compound publish their findings to contribute to the collective knowledge of the scientific community.

References

An In-depth Technical Guide to Methyl 3-Amino-2,6-dichloroisonicotinate: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Scaffold in Chemical Innovation

Methyl 3-Amino-2,6-dichloroisonicotinate is a halogenated pyridine derivative that has emerged as a significant building block in the synthesis of complex organic molecules. Its unique substitution pattern on the pyridine ring, featuring both activating amino and deactivating chloro groups, imparts a distinct reactivity profile that has been leveraged in the development of novel compounds in both the agrochemical and pharmaceutical sectors. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this versatile intermediate, offering insights for researchers engaged in the exploration of new chemical entities.

The strategic placement of chlorine atoms at the 2 and 6 positions, coupled with an amino group at the 3 position and a methyl ester at the 4 position, makes this compound a valuable synthon. Halogenated pyridines, in general, are prized in medicinal chemistry and agrochemical research for their ability to modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The Genesis of a Molecule: A Story Rooted in Auxin Mimicry

The discovery of this compound is intrinsically linked to the broader history of pyridine-based herbicide development, a field significantly advanced by companies such as Dow AgroSciences. While a singular "eureka" moment for this specific molecule is not prominently documented in publicly available literature, its structural motifs strongly suggest its origins lie in the systematic exploration of synthetic auxins.

Auxins are a class of plant hormones that regulate various aspects of plant growth and development. The discovery in the 1940s that synthetic compounds could mimic the effects of natural auxins, leading to uncontrolled growth and ultimately death in susceptible plants, revolutionized weed control.[1][2] This led to the development of the first generation of auxinic herbicides.

The pyridine carboxylic acids, a major class of auxinic herbicides, were developed to offer improved selectivity and efficacy. Picloram, one of the earliest and most well-known pyridine-based herbicides, was introduced by Dow Chemical in the 1960s.[1][3] This family of herbicides acts by disrupting the normal hormonal balance in broadleaf plants, leading to their selective demise while leaving grasses largely unaffected.[4]

The development of new pyridine herbicides has been an ongoing process, driven by the need to manage herbicide resistance and to create more potent and environmentally benign products. It is within this context of intensive research and development in synthetic auxin chemistry that this compound likely emerged as a key intermediate. The specific substitution pattern of this molecule would have been of interest for its potential to be elaborated into more complex herbicidal compounds.

More recently, the utility of this scaffold has expanded beyond agriculture. For instance, its dibromo analog, Methyl 3-Amino-2,6-dibromoisonicotinate, has been utilized in the synthesis of carbazole and indolopyridine derivatives as inhibitors of Jak2 tyrosine kinase, a target of interest in the development of therapies for myeloproliferative neoplasms and other diseases. This highlights the broader potential of this chemical framework in drug discovery.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₇H₆Cl₂N₂O₂ |

| Molecular Weight | 221.04 g/mol |

| CAS Number | 883107-62-8 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 135-139 °C |

| Solubility | Soluble in most organic solvents |

Synthetic Approaches: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available pyridine derivatives. The following is a representative experimental protocol based on established synthetic transformations in pyridine chemistry.

Experimental Protocol: Synthesis of this compound

Step 1: Dichlorination of 2,6-dihydroxypyridine

-

To a stirred suspension of 2,6-dihydroxypyridine in phosphorus oxychloride, slowly add phosphorus pentachloride portion-wise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,6-dichloropyridine.

Step 2: Carboxylation of 2,6-dichloropyridine

-

To a solution of 2,6-dichloropyridine in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 2 hours.

-

Allow the reaction to warm to room temperature and quench with water.

-

Acidify the aqueous layer with 2M HCl and extract with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid.

Step 3: Esterification of 2,6-dichloroisonicotinic acid

-

To a solution of 2,6-dichloroisonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 8 hours.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give Methyl 2,6-dichloroisonicotinate.

Step 4: Nitration of Methyl 2,6-dichloroisonicotinate

-

To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add Methyl 2,6-dichloroisonicotinate.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2,6-dichloro-3-nitroisonicotinate.

Step 5: Reduction of the Nitro Group

-

To a solution of Methyl 2,6-dichloro-3-nitroisonicotinate in ethanol, add tin(II) chloride dihydrate.

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the mixture to room temperature and adjust the pH to 8 with a saturated sodium bicarbonate solution.

-

Filter the resulting precipitate and extract the filtrate with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic pathway for this compound.

Applications and Future Directions

The primary application of this compound has been as a key intermediate in the synthesis of novel herbicides. Its structure provides a versatile platform for the introduction of various functional groups to modulate herbicidal activity and spectrum.

Beyond agrochemicals, the utility of this compound in medicinal chemistry is an area of growing interest. As demonstrated by its dibromo analog, the 3-amino-2,6-dihalogenated isonicotinate scaffold can be a valuable starting point for the development of kinase inhibitors and other therapeutic agents. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the exploration of a wide chemical space in the search for new drug candidates.

Future research may focus on the development of more efficient and environmentally friendly synthetic routes to this intermediate. Furthermore, the exploration of its utility in the synthesis of other classes of biologically active molecules, beyond herbicides and kinase inhibitors, holds significant promise.

Conclusion

This compound stands as a testament to the enduring importance of halogenated pyridines in modern chemical research. Born from the legacy of auxinic herbicide development, its value as a versatile synthetic intermediate continues to expand into the realm of pharmaceutical discovery. A thorough understanding of its history, chemical properties, and synthetic methodologies is crucial for researchers seeking to harness its potential in the creation of novel and impactful chemical entities.

References

An In-depth Technical Guide to Methyl 3-Amino-2,6-dichloroisonicotinate: A Key Building Block in Modern Drug Discovery

Introduction: Unveiling a Critical Scaffold for Targeted Therapeutics

In the landscape of contemporary drug discovery, the strategic design of small molecules that can modulate protein function with high specificity and potency is paramount. Methyl 3-amino-2,6-dichloroisonicotinate, a substituted pyridine derivative, has emerged as a crucial building block for the synthesis of innovative therapeutics, particularly in the realms of targeted protein degradation and kinase inhibition. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility in constructing complex bioactive molecules and provide insights into its role in shaping the future of medicine.

Core Compound Identification and Physicochemical Properties

A thorough understanding of the fundamental characteristics of a chemical entity is the bedrock of its successful application in synthesis and drug design. This section outlines the definitive identification and key physicochemical properties of this compound.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-amino-2,6-dichloropyridine-4-carboxylate .[1] Its chemical structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 6, an amino group at position 3, and a methyl carboxylate group at position 4.

Chemical Structure:

Caption: Chemical structure of methyl 3-amino-2,6-dichloropyridine-4-carboxylate.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of this data is predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| CAS Number | 458543-81-2, 883107-62-8 | [1][2] |

| Appearance | White to off-white solid (typical) | N/A |

| Melting Point | Not available in searched literature | N/A |

| Boiling Point | 361.5 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.506 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

Spectroscopic Data Summary:

-

¹H NMR: The spectrum would be expected to show a singlet for the aromatic proton on the pyridine ring, a broad singlet for the amino protons, and a singlet for the methyl ester protons. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum.

-

FTIR (cm⁻¹): Key vibrational bands would include N-H stretching for the amino group (typically in the 3300-3500 cm⁻¹ region), C=O stretching for the ester carbonyl (around 1700-1730 cm⁻¹), C=C and C=N stretching for the pyridine ring, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

Synthesis of this compound

A reliable and scalable synthetic route is crucial for the widespread use of any chemical building block. While a specific, detailed experimental protocol from a peer-reviewed journal for the synthesis of this compound was not found in the performed searches, a plausible synthetic strategy can be devised based on established organic chemistry principles for the synthesis of substituted pyridines.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the late-stage introduction of the amino group to a pre-functionalized dichlorinated pyridine core.

Caption: Retrosynthetic analysis for this compound.

Representative Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of this compound, based on general procedures for similar transformations. Note: This protocol is illustrative and has not been experimentally validated from the searched literature. Researchers should perform their own optimization and safety assessments.

Step 1: Nitration of 2,6-Dichloropyridine

-

To a stirred solution of concentrated sulfuric acid at 0 °C, add 2,6-dichloropyridine portion-wise, maintaining the temperature below 10 °C.

-

Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Oxidation of the 4-position

-

This step is often challenging on a pyridine ring. A potential route could involve conversion to an N-oxide followed by functionalization at the 4-position, or direct oxidation methods which would require significant optimization.

Step 3: Esterification to form Methyl 3-nitro-2,6-dichloroisonicotinate

-

Dissolve the 2,6-dichloro-3-nitroisonicotinic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 4: Reduction of the Nitro Group

-

Dissolve the Methyl 3-nitro-2,6-dichloroisonicotinate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation using a palladium on carbon catalyst.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete.

-

After completion, filter the reaction mixture (if a solid catalyst was used) and perform an appropriate workup, which may involve neutralization and extraction.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of targeted therapeutics. The amino group provides a handle for further functionalization, while the chlorine atoms can be displaced or participate in crucial binding interactions.

Building Block for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

Caption: General mechanism of action of a PROTAC molecule.

This compound can be incorporated into the linker or the E3 ligase ligand portion of a PROTAC. The amino group allows for the attachment of the linker, and the dichloropyridine moiety can be designed to interact with the E3 ligase or to provide conformational rigidity to the molecule.

Precursor for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive drug targets.

Caption: Simplified JAK-STAT signaling pathway and the mechanism of JAK inhibition.

This compound serves as a versatile starting material for the synthesis of various JAK inhibitors. The amino group can be functionalized to introduce moieties that interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. The dichlorinated pyridine core can be further modified through cross-coupling reactions to build more complex molecular architectures that enhance potency and selectivity. For example, carbazole and indolopyridine derivatives synthesized from related bromo- and chloro-isonicotinates have shown activity as Jak2 tyrosine kinase inhibitors.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern medicinal chemistry. Its strategically placed functional groups provide a platform for the synthesis of complex and highly functionalized molecules. Its demonstrated utility in the construction of PROTACs and JAK inhibitors highlights its importance in the development of next-generation therapeutics for a wide range of diseases. As the fields of targeted protein degradation and kinase inhibitor design continue to evolve, the demand for such well-defined and adaptable chemical scaffolds is expected to grow, ensuring that this compound will remain a relevant and impactful tool for drug discovery professionals.

References

potential reactive sites on Methyl 3-Amino-2,6-dichloroisonicotinate

An In-Depth Technical Guide to the Reactive Sites of Methyl 3-Amino-2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs. Their prevalence stems from their ability to act as bioisosteres of other aromatic systems and their capacity for engaging in key hydrogen bonding interactions with biological targets. This compound is a highly functionalized pyridine derivative that serves as a versatile building block for the synthesis of a wide array of more complex molecules. Its utility lies in the distinct reactivity of its various substituents, which can be selectively manipulated to build molecular diversity. This guide provides a comprehensive analysis of the potential reactive sites of this compound, offering mechanistic insights and practical, field-proven protocols to aid in the strategic design of synthetic routes.

The structure of this compound presents five primary regions for chemical modification: the amino group, the two chloro substituents, the methyl ester, the pyridine ring nitrogen, and the C-5 carbon of the pyridine ring. Understanding the relative reactivity of these sites is crucial for achieving desired chemical transformations in a controlled and efficient manner.

Caption: Molecular structure of this compound with potential reactive sites highlighted.

The Amino Group: A Hub of Nucleophilic Reactivity

The primary amino group at the C-3 position is arguably the most nucleophilic site on the molecule, making it highly susceptible to reaction with a variety of electrophiles.

N-Acylation

The reaction of the amino group with acylating agents, such as acyl chlorides or anhydrides, is typically rapid and high-yielding, producing the corresponding amide. This transformation is fundamental for introducing a wide range of functional groups and for peptide coupling reactions.

-

Mechanistic Insight: The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of a leaving group (e.g., chloride) and deprotonation yields the stable amide product. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.

Protocol: General Procedure for N-Acylation

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a suitable base, for instance, triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.

N-Alkylation

Alkylation of the amino group can be achieved with alkyl halides. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. Reductive amination provides a more controlled alternative for the synthesis of secondary and tertiary amines.

Diazotization: A Gateway to Diverse Functionalities

The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.

-

Mechanistic Insight: The diazotization reaction transforms the amino group into a highly reactive intermediate that can be readily substituted, providing access to functionalities that are otherwise difficult to introduce directly.

Caption: Diazotization of the amino group opens a pathway to a variety of functional group interconversions.

The Chloro Substituents: Sites for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C-2 and C-6 positions are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine ring nitrogen and the other substituents. This allows for their displacement by a range of nucleophiles.

-

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring. The C-2 and C-6 positions are particularly activated as the negative charge in the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen.

Substitution with Amines

The displacement of the chloro groups with amines is a common strategy for building libraries of substituted aminopyridines. This can be achieved through thermal SNAr or, more commonly, through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which often proceed under milder conditions and with a broader substrate scope.

Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add an anhydrous solvent, such as dioxane or toluene.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Substitution with O- and S-Nucleophiles

Alkoxides, phenoxides, and thiolates can also displace the chlorine atoms to form the corresponding ethers and thioethers. These reactions are typically performed under basic conditions.

| Nucleophile | Reagent Example | Product Type |

| Amine | Benzylamine | 3,6-Diamino-2-chloropyridine derivative |

| Alkoxide | Sodium methoxide | 6-Methoxy-3-amino-2-chloropyridine derivative |

| Thiolate | Sodium thiophenoxide | 6-(Phenylthio)-3-amino-2-chloropyridine derivative |

The Methyl Ester: A Handle for Carboxylic Acid and Amide Derivatives

The methyl ester at the C-4 position is a versatile functional group that can be readily transformed into other functionalities.

Hydrolysis to the Carboxylic Acid

Saponification of the methyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent (e.g., THF, methanol) affords the corresponding carboxylic acid.

Amidation

The ester can be converted directly to an amide by heating with an amine, often requiring high temperatures or the use of a catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Reduction to an Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol. It is important to note that other functional groups on the molecule may also be susceptible to reduction under these conditions.

The Pyridine Nitrogen and the C-5 Position: Sites of Lower Reactivity

The pyridine ring nitrogen is weakly basic due to the electron-withdrawing effects of the substituents. It can be protonated in strong acid or alkylated with potent alkylating agents. Oxidation with an agent like m-CPBA can form the corresponding N-oxide, which can significantly alter the reactivity of the ring.

Electrophilic aromatic substitution at the C-5 position is generally disfavored due to the overall electron-deficient nature of the pyridine ring. However, under forcing conditions or with highly reactive electrophiles, substitution may be possible. The directing effects of the existing substituents would favor substitution at this position.

Synthetic Strategy: A Decision-Making Workflow

The choice of which reactive site to target first is a critical strategic decision in any synthetic plan. The following diagram illustrates a general workflow for selectively functionalizing this compound.

Caption: A decision workflow for the selective functionalization of this compound.

Conclusion

This compound is a richly functionalized building block that offers multiple avenues for chemical modification. By understanding the inherent reactivity of each functional group and employing appropriate synthetic strategies, including the use of protecting groups and chemoselective reaction conditions, researchers can leverage this versatile scaffold to construct complex molecular architectures for applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the effective utilization of this valuable chemical entity.

An In-depth Technical Guide to Methyl 3-Amino-2,6-dichloroisonicotinate for Advanced Drug Discovery

This guide provides an in-depth technical overview of Methyl 3-Amino-2,6-dichloroisonicotinate, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical attributes, synthesis, and critical applications, with a particular focus on its role in the burgeoning field of targeted protein degradation.

Introduction: A Versatile Scaffold for Innovative Therapeutics

This compound is a substituted pyridine derivative that has garnered significant attention as a versatile chemical intermediate. Its unique structural arrangement, featuring amino, chloro, and methyl ester functionalities on a pyridine core, makes it an ideal starting point for the synthesis of complex molecules with diverse pharmacological activities. Notably, its classification as a "Protein Degrader Building Block" underscores its importance in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

Physicochemical Properties and Commercial Availability

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 458543-81-2[1], 883107-62-8 | Multiple Suppliers |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 221.04 g/mol | [1][2][3] |

| Appearance | White to off-white solid | General Supplier Information |

| Boiling Point | 361.5 °C at 760 mmHg | [3] |

| Density | 1.506 g/cm³ | [3] |

| Storage | Room temperature, under inert gas | [1] |

Commercial Suppliers:

This compound is readily available from a range of commercial chemical suppliers, facilitating its use in research and development. Notable suppliers include:

Note: Purity levels and available quantities may vary between suppliers. It is recommended to request a certificate of analysis before purchase.

Synthesis of this compound: A Representative Workflow

While multiple synthetic routes to substituted pyridine derivatives exist, a common approach involves the chlorination and subsequent functionalization of a pyridine core. The following diagram illustrates a plausible synthetic pathway for this compound, based on established chemical principles for similar structures.

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol (Representative):

The synthesis of related dichlorinated aminopyridine carboxylates often involves multi-step processes. For instance, the synthesis of methyl 4,6-dichloropyridine-3-carboxylate is achieved through the chlorination of methyl 4,6-dihydroxypyridine-3-carboxylate using POCl₃. This highlights a common strategy of building complexity on a pre-functionalized pyridine ring.

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary application of this compound in contemporary drug discovery is as a key building block for PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This molecule's structure is well-suited for incorporation into the linker or as a precursor to a ligand.

The amino group provides a reactive handle for covalent attachment to a linker or another functional moiety. The chloro substituents can be utilized for cross-coupling reactions to further elaborate the molecular structure.

Workflow for PROTAC Synthesis using this compound:

The following diagram illustrates a conceptual workflow for incorporating this compound into a PROTAC molecule.

Caption: Conceptual workflow for PROTAC synthesis incorporating the title compound.

Detailed Experimental Protocol (General - Click Chemistry Approach):

A common and efficient method for assembling PROTACs is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

-

Functionalization of the Building Block: The amino group of this compound can be acylated with a linker containing a terminal alkyne or azide. For example, reaction with an alkyne-containing carboxylic acid in the presence of a coupling agent (e.g., HATU, EDCI) would yield an alkyne-functionalized intermediate.

-

Preparation of the Second PROTAC Fragment: The E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) would be synthesized with the complementary click handle (an azide if the first fragment has an alkyne).

-

Click Reaction: The two fragments are then joined together in a CuAAC reaction. Typically, this involves dissolving the alkyne and azide components in a suitable solvent (e.g., a mixture of t-BuOH and water), followed by the addition of a copper(II) sulfate solution and a reducing agent like sodium ascorbate. The reaction is usually stirred at room temperature until completion.

-

Purification: The final PROTAC molecule is then purified using standard techniques such as column chromatography or preparative HPLC.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin and eye irritation.[5] May be harmful if swallowed or in contact with skin.[6]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection.[5] Wash skin thoroughly after handling.[5] Use in a well-ventilated area.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of targeted protein degradation. Its readily available nature and strategic placement of functional groups make it an attractive starting material for the construction of PROTACs and other novel therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its successful application in innovative drug discovery programs.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 5. WO2019140380A1 - Protein degraders and uses thereof - Google Patents [patents.google.com]

- 6. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]

An In-depth Technical Guide to Methyl 3-Amino-2,6-dichloroisonicotinate: Synthesis, Properties, and Applications

Foreword

Methyl 3-amino-2,6-dichloroisonicotinate stands as a pivotal heterocyclic building block, commanding significant attention within the realms of medicinal chemistry and materials science. Its unique structural motif, a pyridine ring adorned with strategically positioned chloro, amino, and methyl ester functionalities, renders it a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications, particularly in the development of kinase inhibitors. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage the full potential of this important chemical entity.

Physicochemical Properties and Structural Elucidation

This compound is a crystalline solid with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol .[1] Its structure is characterized by a pyridine core, substituted at the 2- and 6-positions with chlorine atoms, at the 3-position with an amino group, and at the 4-position with a methyl ester group.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| CAS Number | 883107-62-8, 458543-81-2 | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Storage | Room temperature, inert atmosphere | [2] |

The arrangement of these functional groups creates a unique electronic and steric environment that dictates its reactivity and utility. The electron-withdrawing nature of the two chlorine atoms and the methyl ester group makes the pyridine ring susceptible to nucleophilic attack, while the amino group provides a handle for a variety of chemical transformations.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available pyridine derivative. A plausible and efficient synthetic route involves the nitration of a dichlorinated isonicotinic acid precursor, followed by reduction of the nitro group to an amine, and subsequent esterification.

Proposed Synthetic Pathway:

Caption: A potential synthetic route to this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Esterification of 2,6-Dichloroisonicotinic Acid

-

To a stirred solution of 2,6-dichloroisonicotinic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.[3]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2,6-dichloroisonicotinate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Nitration of Methyl 2,6-dichloroisonicotinate

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add Methyl 2,6-dichloroisonicotinate (1 equivalent) while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain Methyl 2,6-dichloro-3-nitroisonicotinate.

Step 3: Reduction of Methyl 2,6-dichloro-3-nitroisonicotinate

-

To a stirred suspension of iron powder (3-5 equivalents) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and then add a solution of Methyl 2,6-dichloro-3-nitroisonicotinate (1 equivalent) in ethanol portion-wise.

-

Maintain the reaction at reflux for 2-4 hours, monitoring by TLC.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-